

Spectroscopic Analysis of 2-Aminophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminophenylboronic acid

Cat. No.: B151050

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-aminophenylboronic acid**, a versatile building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and a workflow visualization.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-aminophenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **2-Aminophenylboronic Acid**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
7.70	dd	7.3, 1.6	1H	Ar-H
7.60	d	8.7	1H	Ar-H
7.56	m	-	1H	Ar-H
7.47	td	7.6, 1.6	1H	Ar-H
7.20	dtd	11.4, 7.4, 1.3	2H	Ar-H
7.11	td	7.2, 1.2	1H	Ar-H
7.05	m	-	1H	Ar-H
2.57	s	-	1H	-OH
8.42	s	-	1H	-NH

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of **2-Aminophenylboronic Acid**

Chemical Shift (δ) (ppm)	Assignment
147.8	Ar-C
145.9	Ar-C
137.2	Ar-C
134.0	Ar-C
132.8	Ar-C
131.4	Ar-C
126.8	Ar-C
125.1	Ar-C
118.2	Ar-C
115.6	Ar-C

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **2-Aminophenylboronic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3450	Strong, Broad	O-H Stretch (B(OH) ₂)
3300 - 3400	Medium	N-H Stretch (Amine)
~3050	Medium	Aromatic C-H Stretch
~1610	Strong	N-H Bend (Amine)
~1580, 1480	Medium	Aromatic C=C Stretch
~1340	Strong	B-O Stretch
~1200	Strong	C-N Stretch
~750	Strong	Aromatic C-H Bend (ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: ESI-MS Data of **2-Aminophenylboronic Acid**

m/z (amu)	Ion Type	Notes
138.06	[M+H] ⁺	Molecular ion peak (protonated)
120.05	[M+H - H ₂ O] ⁺	Loss of a water molecule
92.05	[M+H - H ₂ O - CO] ⁺	Subsequent loss of carbon monoxide

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-aminophenylboronic acid** to confirm its chemical structure.

Materials and Instrumentation:

- **2-Aminophenylboronic acid** (recrystallized from MeOH/H₂O)
- Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
- 5 mm NMR tubes
- Bruker Spectrometer (400 MHz for ^1H , 100 MHz for ^{13}C) or equivalent

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-aminophenylboronic acid** and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Typically, 16-32 scans are sufficient.
 - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
 - Phase the spectrum and reference the residual DMSO peak to δ 2.50 ppm.

- Integrate the signals and determine the multiplicities and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Process the FID with an exponential window function and Fourier transform.
 - Phase the spectrum and reference the DMSO- d_6 solvent peak to δ 39.5 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-aminophenylboronic acid** using Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials and Instrumentation:

- **2-Aminophenylboronic acid** (solid)
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer with a transmission sample holder

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind approximately 1-2 mg of **2-aminophenylboronic acid** with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.

- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - Mount the KBr pellet in the sample holder and place it in the spectrometer.
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-aminophenylboronic acid** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials and Instrumentation:

- **2-Aminophenylboronic acid**
- Methanol (HPLC grade)
- Formic acid (optional, for enhancing protonation)
- Electrospray Ionization Mass Spectrometer (e.g., Bruker Esquire 3000 or equivalent)

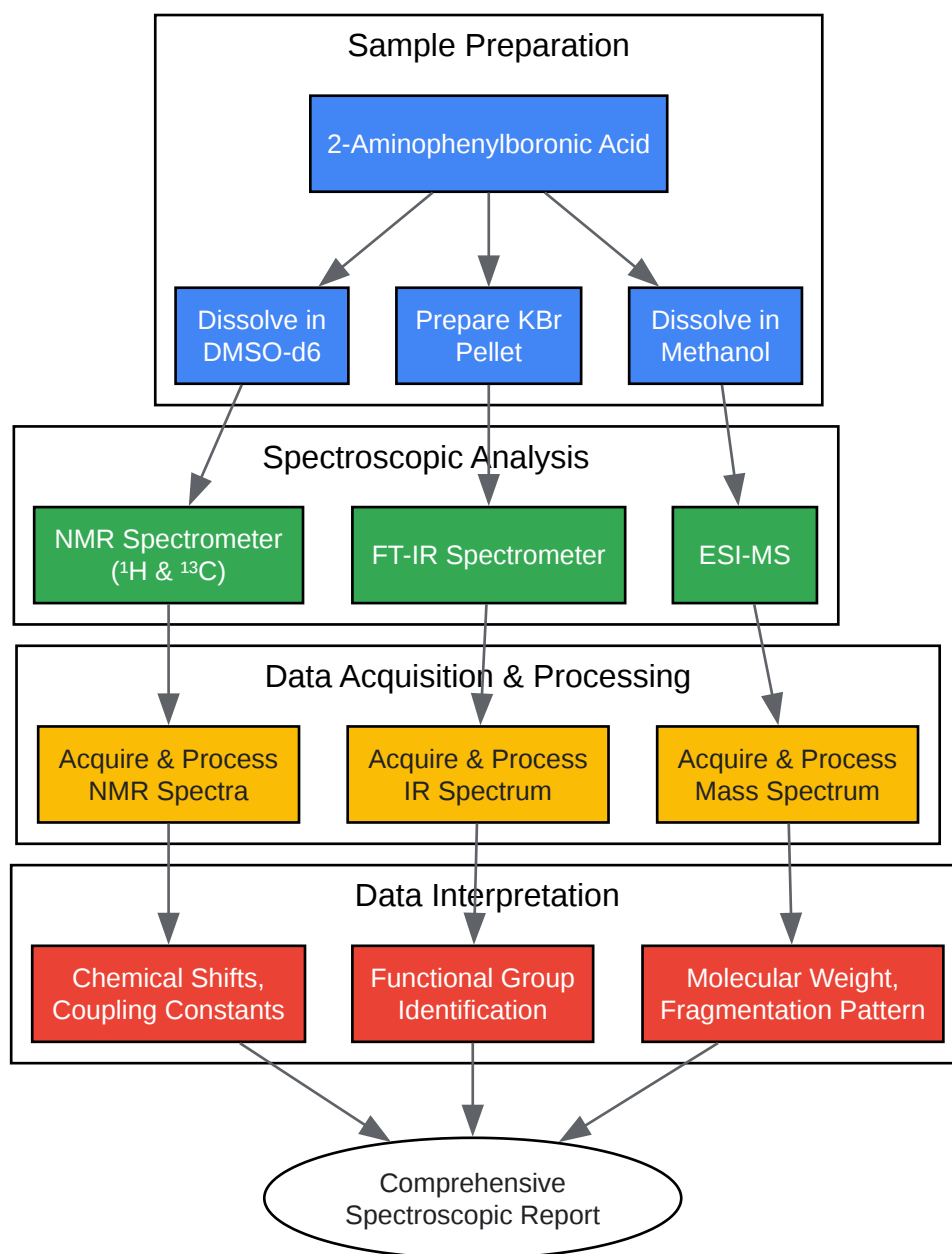
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **2-aminophenylboronic acid** (approximately 10 $\mu\text{g/mL}$) in methanol.

- A small amount of formic acid (e.g., 0.1% v/v) can be added to the solution to promote protonation and enhance the signal in positive ion mode.
- Instrumentation Setup:
 - Set the mass spectrometer to operate in positive ion mode.
 - Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
 - If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the molecular ion peak ($[\text{M}+\text{H}]^+$) and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak ($[\text{M}+\text{H}]^+$).
 - Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-aminophenylboronic acid**.



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Spectroscopic Analysis Workflow

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